

Investigating the Biological Activity of DKM 2-93: A Technical Guide

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Compound of Interest		
Compound Name:	DKM 2-93	
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This technical guide provides an in-depth overview of the biological activity of **DKM 2-93**, a covalent ligand with significant potential in cancer therapeutics. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action.

Introduction

DKM 2-93 is a cysteine-reactive, fragment-based covalent ligand that has been identified as a relatively selective inhibitor of the Ubiquitin-like modifier activating enzyme 5 (UBA5).[1][2][3][4] Its activity is centered on the covalent modification of the catalytic cysteine of UBA5, which plays a crucial role in the UFMylation pathway, a post-translational modification process implicated in various cellular functions.[3][5][6][7][8] Dysregulation of the UFMylation pathway has been linked to tumorigenesis, making UBA5 a novel and promising therapeutic target, particularly in pancreatic cancer.[3][5][7][8] **DKM 2-93** has demonstrated the ability to impair pancreatic cancer cell survival and inhibit tumor growth in vivo, highlighting its potential as a lead compound for the development of more potent and selective UBA5 inhibitors.[1][3][4][9]

Quantitative Data Summary

The biological activity of **DKM 2-93** has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations and effective dosages.



Table 1: In Vitro Inhibitory Activity of DKM 2-93

Target/Cell Line	IC50/EC50 Value	Description
UBA5	430 μΜ	50% inhibitory concentration against UBA5 activity.[2][4][9]
PaCa2 (Pancreatic Cancer Cells)	90 μΜ	50% effective concentration for impairing cell survival.[1][3][4] [9]
Panc1 (Pancreatic Cancer Cells)	30 μΜ	50% effective concentration for impairing cell survival.[1][3][4]

Table 2: In Vivo Efficacy of DKM 2-93

Animal Model	Dosage	Route of Administration	Outcome
Immune-deficient SCID mice with PaCa2 tumor xenografts	50 mg/kg (daily)	Intraperitoneal (i.p.)	Significantly impaired tumor growth without overt toxicity or weight loss.[1][3][4][9]

Mechanism of Action: Inhibition of the UFMylation Pathway

DKM 2-93 exerts its biological effects by targeting and inhibiting UBA5, the E1 activating enzyme in the UFMylation cascade. This process is essential for the attachment of Ubiquitinfold modifier 1 (UFM1) to target proteins, a process known as UFMylation.

The UFMylation pathway is a three-step enzymatic cascade analogous to ubiquitination:

 Activation: UBA5 (E1 enzyme) activates UFM1 in an ATP-dependent manner, forming a highenergy thioester bond with its catalytic cysteine residue.[6][10]

Foundational & Exploratory





- Conjugation: The activated UFM1 is then transferred to the E2 conjugating enzyme, UFC1. [6]
- Ligation: Finally, the E3 ligase, UFL1, facilitates the transfer of UFM1 from UFC1 to the target substrate protein.[6]

DKM 2-93 covalently modifies the catalytic cysteine (Cys250) of UBA5, thereby blocking the initial activation step and effectively shutting down the entire UFMylation pathway.[3][7][8][10]



Activation (E1) UFM1 ATP DKM 2-93 Covalent Modification of Catalytic Cysteine **UBA5 (E1)** Cys250 AMP + PPi UBA5-UFM1 (Thioester bond) Conjugation (E2) UFC1 (E2) Ligation (E3) UFC1-UFM1 Substrate Protein UFL1 (E3) **UFMylated Substrate**

DKM 2-93 Mechanism of Action

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Inhibition of the UFMylation pathway by **DKM 2-93**.



Experimental Protocols

The following sections detail the methodologies employed in the investigation of **DKM 2-93**'s biological activity.

In Vitro Cell Survival and Proliferation Assays

This protocol is used to determine the effect of **DKM 2-93** on the viability and growth of pancreatic cancer cell lines.

Materials:

- Pancreatic cancer cell lines (e.g., PaCa2, Panc1)
- Standard cell culture media and supplements
- DKM 2-93 stock solution (dissolved in DMSO)
- 96-well cell culture plates
- Hoechst stain for cell viability assessment
- · Plate reader

Procedure:

- Seed pancreatic cancer cells in 96-well plates the evening before the experiment to allow for adherence.
- On the day of the experiment, aspirate the existing media.
- Replace the media with fresh media containing various concentrations of DKM 2-93 or DMSO as a vehicle control.
- Incubate the cells for 48 hours.
- Assess cell viability using a Hoechst stain-based assay.
- Measure fluorescence using a plate reader to quantify the number of viable cells.



Calculate the 50% effective concentration (EC50) values from the dose-response curves.[1]
 [3]

In Vitro Cell Survival Assay Workflow Start: Seed Cells in 96-well Plate Overnight Incubation for Adherence Treat Cells with DKM 2-93 or DMSO Incubate for 48 hours Assess Viability with Hoechst Stain Measure Fluorescence with Plate Reader Analyze Data and Calculate EC50 End: Determine Cell Viability

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Workflow for the in vitro cell survival assay.

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of **DKM 2-93** in a living organism.

Materials:

- Immune-deficient mice (e.g., C.B17 SCID, 6-8 weeks old)
- PaCa2 pancreatic cancer cells
- DKM 2-93 solution
- Vehicle control solution
- · Calipers for tumor measurement

Procedure:

- Subcutaneously inject PaCa2 cells into the flanks of the mice to initiate tumor growth.
- Three days post-injection, randomize the mice into treatment and control groups.
- Administer DKM 2-93 (50 mg/kg) or vehicle control via intraperitoneal injection once daily.[1]
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
- Monitor the general health of the mice, including body weight, throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.
- Compare the tumor growth between the DKM 2-93 treated group and the control group to assess efficacy.[3]

Isotopic Tandem Orthogonal Proteolysis-Enabled Activity-Based Protein Profiling (isoTOP-ABPP)





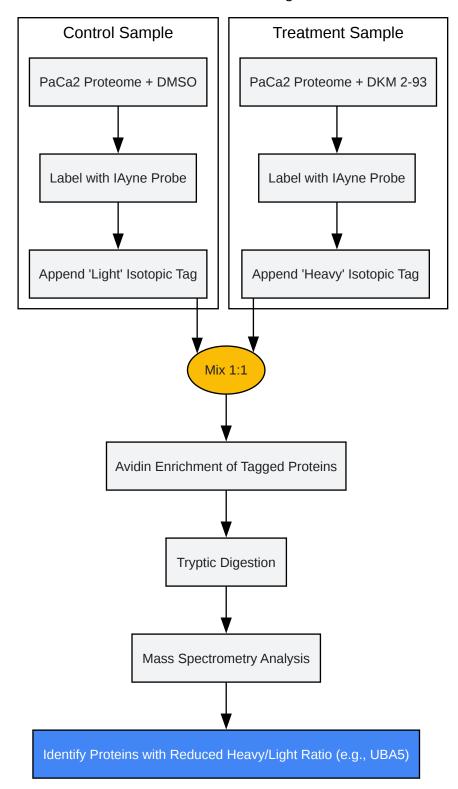


This chemoproteomic platform is utilized to identify the specific protein targets of covalent ligands like **DKM 2-93**.[3][7]

Procedure Overview:

- Proteome Treatment: Treat PaCa2 cell proteomes with either DMSO (control) or **DKM 2-93**.
- Probe Labeling: Label the proteomes with a cysteine-reactive probe (e.g., IAyne) that will bind to cysteines not occupied by DKM 2-93.
- Tagging: Append a biotin-azide handle to the probe, which includes an isotopically light tag
 for the DMSO-treated sample and a heavy tag for the DKM 2-93-treated sample.
- Mixing and Enrichment: Combine the light and heavy-labeled proteomes in a 1:1 ratio and enrich for the biotin-tagged proteins using avidin.
- Digestion and Analysis: Digest the enriched proteins (e.g., with trypsin) and analyze the resulting peptides by mass spectrometry.
- Target Identification: Identify proteins with a significant reduction in the heavy-to-light isotopic ratio, as these are the proteins that were covalently modified by DKM 2-93, preventing probe labeling.[3]





isoTOP-ABPP Workflow for Target Identification

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Workflow for the isoTOP-ABPP chemoproteomic platform.



Conclusion

DKM 2-93 is a valuable research tool and a promising lead compound for cancer therapy. Its well-defined mechanism of action, involving the covalent inhibition of UBA5 and the subsequent disruption of the UFMylation pathway, provides a clear rationale for its anti-cancer effects. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further investigation and development of **DKM 2-93** and other UBA5 inhibitors as novel therapeutic agents.

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